Galanin (2-29) is a neuropeptide derived from the larger galanin peptide, which consists of 29 amino acids in rats. This specific fragment, Galanin (2-29), is notable for its biological activities and interactions with galanin receptors in the body. Galanin was first discovered in 1983 and has since been recognized for its diverse roles in physiological processes, including modulation of neurotransmission and regulation of food intake.
Galanin (2-29) is primarily sourced from the rat, where it is synthesized in various tissues, including the central nervous system and gastrointestinal tract. The peptide is produced through enzymatic cleavage of the precursor protein, which contains the full-length galanin sequence.
Galanin (2-29) belongs to a class of neuropeptides known as galanins, which are characterized by their C-terminal α-amide structure. It is classified as a neuropeptide due to its role in neurotransmission and interaction with specific receptors, namely the galanin receptor subtypes GalR1, GalR2, and GalR3.
The synthesis of Galanin (2-29) can be achieved through various chemical methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to form the peptide chain while ensuring high purity and yield.
Galanin (2-29) has a molecular weight of approximately 3153.47 g/mol and a chemical formula of . Its structure consists of a sequence of 28 amino acids starting from the second position of the full-length galanin peptide.
The absence of Glycine at position 1 differentiates Galanin (2-29) from its parent molecule. This modification impacts its receptor binding affinity and biological activity.
Galanin (2-29) exhibits specific interactions with galanin receptors, particularly GalR2 and GalR3. These interactions can lead to various downstream signaling pathways influencing physiological responses such as gastrointestinal motility and neurotransmission.
The mechanism by which Galanin (2-29) exerts its effects involves binding to specific galanin receptors on target cells. This binding activates intracellular signaling cascades that result in physiological responses such as modulation of neuronal excitability or gastrointestinal motility.
Studies have shown that Galanin (2-29) can induce hyperpolarization in neurons by increasing membrane conductance, thus reducing neuronal firing rates. This effect is mediated through potassium channels rather than chloride conductances, highlighting its unique action on neuronal excitability.
Galanin (2-29) appears as a white lyophilized solid when isolated. It should be stored at -20°C to maintain stability and prevent degradation.
Galanin (2-29) is utilized in various research contexts:
Galanin (2-29) (rat) is an N-terminally truncated form of the full-length neuropeptide galanin (1-29). Its primary sequence is WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH₂, comprising 28 amino acid residues with a C-terminal α-amidation, a critical modification shared with the full-length peptide that enhances receptor interaction stability and protects against carboxypeptidase degradation [3] [8]. The truncation removes the N-terminal glycine residue (Gly¹), significantly altering receptor selectivity.
Key structural features include:
Post-translational modifications (PTMs) significantly impact galanin’s function. Notably, isoaspartate (IsoAsp) formation at Asp¹⁷ occurs spontaneously under mildly acidic conditions. This PTM, detected in ~20% of hypothalamic galanin peptides, accelerates fibril formation and alters peptide morphology. The enzyme protein L-isoaspartyl methyltransferase (PIMT) can repair IsoAsp back to aspartate, influencing galanin’s aggregation propensity [6].
Table 1: Primary Structure of Galanin (2-29) (rat)
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | Modification |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Residue | - | Trp | Thr | Leu | Asn | Ser | Ala | Gly | Tyr | Leu | Leu | Gly | Pro | His | Ala | Ile | Asp | Asn | His | Arg | Ser | Phe | Ser | Asp | Lys | His | Gly | Leu | Thr-NH₂ |
Role | - | GalR2 Binding | - | - | - | - | - | - | Hydrophobic Core | - | - | Flexibility | - | - | - | - | PTM Site | - | - | - | - | - | - | PTM Site | - | - | - | C-terminal Amidation |
Mass spectrometry (MS) is pivotal for characterizing galanin (2-29) (rat). Experimental MS data confirm a molecular weight of 3107.40 Da for the most commonly reported molecular formula C₁₃₉H₂₀₈N₄₂O₄₀ [3] [7]. However, PubChem lists an alternative formula (C₁₄₄H₂₁₀N₄₂O₃₉; MW: 3153.52 Da), likely representing a non-amidated form or an alternative fragmentation state [1] [8].
Liquid chromatography-tandem mass spectrometry (LC-TIMS-MS) resolves isomeric forms arising from PTMs like IsoAsp. Diagnostic fragment ions (e.g., C₁₆ + 57 for IsoAsp¹⁷) and ion mobility shifts differentiate isoforms. Methylation by PIMT introduces a +14 Da mass shift, localized to Asp¹⁷ or Asp²⁴ via MS/MS fragmentation patterns [6].
Table 2: Molecular Characteristics of Galanin (2-29) (rat)
Parameter | Reported Value 1 | Reported Value 2 | Method | Significance |
---|---|---|---|---|
Molecular Weight | 3107.40 Da | 3153.52 Da | MALDI-TOF MS | Confirms sequence integrity & modifications |
Molecular Formula | C₁₃₉H₂₀₈N₄₂O₄₀ | C₁₄₄H₂₁₀N₄₂O₃₉ | High-resolution MS | Distinguishes amidated vs. acid forms |
Ion Mobility Shift | ΔCCS: 0.05–0.07 V·s·cm⁻² | - | LC-TIMS-MS | Detects IsoAsp PTM |
Methylation Mass Shift | +14 Da (per methyl group) | - | PIMT assay + MS/MS | Localizes IsoAsp residues |
Galanin (2-29) (rat) exhibits aqueous solubility of 0.60 mg/mL (∼0.19 mM) when reconstituted in pure water [3]. Stability is highly condition-dependent:
Table 3: Stability and Solubility Profile
Condition | Observation | Functional Impact |
---|---|---|
Solubility (H₂O) | 0.60 mg/mL | Suitable for in vitro assays |
Acidic pH (4–6) | Rapid isomerization at Asp¹⁷ (t½ <48 h) | Alters receptor affinity & promotes fibrillation |
Long-term Storage | Stable for months at –20°C (desiccated) | Prevents deamidation & aggregation |
Proteolytic Enzymes | Resistant to aminopeptidases | Enhanced bioavailability vs. galanin(1-29) |
The truncation of Gly¹ fundamentally alters receptor pharmacology:
Table 4: Pharmacological Comparison with Galanin(1-29)
Parameter | Galanin (2-29) (rat) | Galanin (1-29) (rat) | Functional Consequence |
---|---|---|---|
GalR1 Ki (nM) | 85–87.9 [3] [8] | 0.23–1.0 [2] [8] | Loss of GalR1-mediated cAMP inhibition |
GalR2 Ki (nM) | 1.9–3.5 [3] [7] | 1.5–1.9 [2] [8] | Retained neuroprotection & seizure modulation |
N-terminal Structure | Free amine at Trp² | Gly¹-Trp² peptide bond | Enhanced GalR2 selectivity |
C-terminal Role | Protease protection [2] | Protease protection [2] | Similar metabolic stability |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4